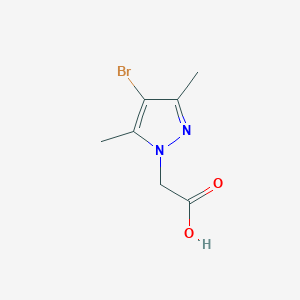

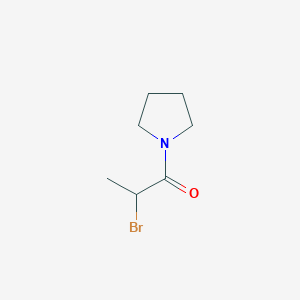

1-(2-溴丙酰基)吡咯烷

描述

Synthesis Analysis

The synthesis of pyrrolidin-2-ones and derivatives, including compounds similar to 1-(2-Bromopropanoyl)pyrrolidine, typically involves reactions such as the cyclization of amino acids or their derivatives. A common approach is the reaction of methyl esters with aromatic aldehydes and amino alcohols in the presence of dioxane, leading to the formation of various substituted pyrrolidin-2-ones (Rubtsova et al., 2020). Another method involves electrophilic substitution reactions to introduce various substituents into the pyrrolidine ring (Mogulaiah et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-ones and their derivatives is characterized using techniques such as 1H NMR spectroscopy and IR spectrometry. These analyses reveal the presence of characteristic functional groups such as alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups, indicating the formation of the desired pyrrolidin-2-one derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidin-2-ones undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolidine ring, depending on the substituents present, allowing for the functionalization and further modification of the compound (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties of pyrrolidin-2-ones, such as solubility and fluorescence, are influenced by the substituents on the pyrrolidine ring. These compounds are typically soluble in common organic solvents and exhibit strong fluorescence, making them interesting candidates for the development of fluorescent probes and materials (Zhang & Tieke, 2008).

科学研究应用

吡咯烷在化学合成中

吡咯烷是一类杂环有机化合物,在包括医药和工业在内的各种科学应用中都很重要。它们作为化学合成中的前体,例如极性 [3+2] 环加成反应生成吡咯烷衍生物。这些衍生物用于创建新的药物分子和生物活性化合物,强调了它们在药物开发和有机化学中的重要性 (Żmigrodzka et al., 2022)。

吡咯烷衍生物的生物活性

吡咯烷衍生物表现出生物活性,包括抗菌和抗分枝杆菌特性。例如,某些吡咯烷-2-酮衍生物对各种细菌和真菌菌株表现出有希望的抗菌活性,突出了它们在开发新型抗菌剂中的潜力 (Nural et al., 2018)。吡咯烷-2-酮及其衍生物的合成,特别是具有各种取代基的合成,引起了极大的兴趣,因为它们的结构存在于许多天然产物和生物活性分子中 (Rubtsova et al., 2020)。

吡咯烷在海洋生物衍生生物碱中

海洋真菌一直是新型吡咯烷生物碱的来源。例如,从青霉菌中分离出的新型吡咯烷生物碱 scalusamides 具有抗真菌和抗菌活性。这些发现表明吡咯烷在天然产物化学中的重要性及其在药物中的潜在应用 (Tsuda et al., 2005)。

吡咯烷在材料科学中

在材料科学中,吡咯烷化合物已被用于研究各种材料的酸性。例如,吡啶在掺杂不同阳离子的二氧化硅上的吸附产生了路易斯酸位点,表明吡咯烷化合物在材料表征和催化研究中的效用 (Connell & Dumesic, 1987)。

吡咯烷在催化中

吡咯烷衍生物已用于催化过程中。例如,在固液相转移催化下合成 1-(3-苯丙基)吡咯烷-2,5-二酮证明了吡咯烷化合物在促进有机反应中的作用 (Wang & Chen, 2008)。这突出了吡咯烷衍生物在提高有机合成中的反应效率和选择性中的作用。

吡咯烷在磁共振成像中

在生物医学研究中,由吡咯烷化合物衍生的稳定的自由基,如 3-羧基-2,2,5,5-四乙基吡咯烷-1-氧基,被用作磁共振波谱和成像中的分子探针。这些自由基在生物系统中表现出高稳定性,使其在各种生物物理应用中具有价值 (Dobrynin et al., 2021)。

未来方向

The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

属性

IUPAC Name |

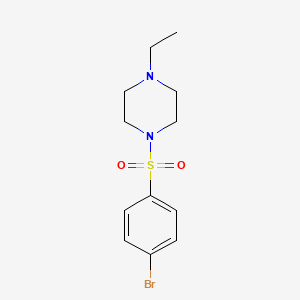

2-bromo-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAADBKOUMIMVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340709 | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromopropanoyl)pyrrolidine | |

CAS RN |

54537-48-3 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)